molecular formula C6H4BrF3N2O2 B2896926 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 1781793-14-3

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2896926
CAS No.: 1781793-14-3
M. Wt: 273.009
InChI Key: XKLKKZSVGNZVHI-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid is a halogenated pyrazole derivative with a trifluoromethyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Halogenation: Bromination of the pyrazole core can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

  • Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, HNO3, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Alkylated or arylated pyrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

  • 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

  • 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar halogenated heterocycle but different core structure.

Uniqueness: 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole core, trifluoromethyl group, and carboxylic acid functionality, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLKKZSVGNZVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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